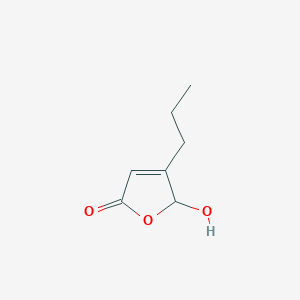

2-Bromo-3,6-dichlorophenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated phenols and their derivatives is a topic of interest in several studies. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized from 2-bromo-4-chlorophenol and 2-bromobutanoyl bromide using pyridine as a base . Another study reported the synthesis of a natural product starting from a bromo-chloro substituted phenylmethanol, which involved a sequence of reactions to introduce additional bromo and chloro groups . Additionally, enantiomerically pure diarylethanes with bromo- and chloro- substituents were synthesized through a 7-step procedure, demonstrating the ability to produce optically pure compounds .

Molecular Structure Analysis

The molecular structure of halogenated phenols is characterized by the presence of halogen atoms on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a Schiff base compound derived from a bromo-chloro substituted salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including cross-coupling reactions, which are useful in the synthesis of complex organic molecules. The Pd-catalyzed Suzuki cross-coupling reaction was employed to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate with moderate to good yields . Schiff base formation is another common reaction, as seen in the synthesis of a compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. The synthesis of bromo-2',4'-dichloroacetophenone provided insights into its physical constants, such as relative density, refractive index, boiling point, and melting point . The electronic and non-linear optical properties of halogenated phenolic compounds can be studied using DFT calculations, as demonstrated for 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .

Wissenschaftliche Forschungsanwendungen

Computational Studies in Chemical Reactions

2-Bromo-3,6-dichlorophenol is explored in computational chemistry, particularly in studies involving nucleophilic substitution reactions. For example, Erdoğan & Erdoğan (2019) investigated reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, through Density Functional Theory (DFT) calculations. This study is crucial for understanding the reactivity and properties of such compounds in chemical synthesis (Erdoğan & Erdoğan, 2019).

Wine Industry: Off-flavours and Taints

In the wine industry, derivatives of 2-bromo-3,6-dichlorophenol have been identified as causes of taints and off-flavours. Capone et al. (2010) identified compounds like 2,6-dichlorophenol as contributors to undesirable tastes in wines. They developed analytical methods for quantitative analysis of these compounds, enhancing the understanding of wine quality and contamination sources (Capone et al., 2010).

Water Quality Analysis

The compound plays a role in environmental sciences, particularly in water quality analysis. Korenman et al. (2001) developed a kinetic gas-chromatographic method for identifying and determining traces of chlorophenols, including 2,6-dichlorophenols, in potable water. This method is pivotal in monitoring water pollution and ensuring safety standards (Korenman et al., 2001).

Electronic and Optical Properties

2-Bromo-3,6-dichlorophenol derivatives are studied for their electronic and optical properties. Nazeer et al. (2020) synthesized various derivatives and analyzed their reactivity and electronic properties through molecular orbital analysis and non-linear optical properties studies. These insights are valuable in materials science and nanotechnology (Nazeer et al., 2020).

Applications in Analytical Chemistry

In analytical chemistry, derivatives like 2,6-dichlorophenol-indophenol are used as indicators in iodometric titrations. Svehla et al. (1963) described procedures for determining various substances using 2,6-dichlorophenol-indophenol, contributing significantly to analytical methodologies (Svehla et al., 1963).

Safety and Hazards

“2-Bromo-3,6-dichlorophenol” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is structurally similar to bronopol (2-bromo-2-nitro-1,3-propanediol), which is known to have wide-spectrum antimicrobial properties

Mode of Action

Bronopol, a structurally similar compound, is proposed to generate bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell

Eigenschaften

IUPAC Name |

2-bromo-3,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAONWMSNZNTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531751 | |

| Record name | 2-Bromo-3,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-dichlorophenol | |

CAS RN |

63862-91-9 | |

| Record name | 2-Bromo-3,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)